6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-3-2-11-5(6(12)8-3)4(7(13)14)9-10-11/h2H,1H3,(H,8,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMSZJSZLNINLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of this compound is in the field of medicinal chemistry. Its structural features allow it to interact with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : In vitro assays indicated that 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid showed notable activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 6-Methyl Compound | 1.35 | High |
| Other Derivative | 2.18 | Moderate |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies against various cancer cell lines (e.g., HeLa and L1210) revealed an IC50 value of approximately 9.6 μM . This suggests that it may inhibit cell proliferation effectively.
Biological Applications
The compound is being explored for its potential therapeutic effects beyond antimicrobial activity:
Material Science
In addition to its biological applications, this compound can also serve as a building block in the synthesis of more complex materials due to its unique chemical properties. It is utilized in developing new polymers and chemical processes that require stable heterocyclic structures.
Case Study 1: Antitubercular Activity
A study focused on synthesizing triazole derivatives reported significant anti-tubercular activity for compounds similar to the target compound. The most active derivatives exhibited potent inhibitory effects against Mycobacterium tuberculosis .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment conducted on HEK-293 cells, the compound demonstrated low toxicity levels compared to traditional anticancer agents. This indicates a favorable safety profile for potential therapeutic use .
Mechanism of Action
The mechanism by which 6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, in the case of antibacterial activity, the compound may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure but may differ in the substitution pattern on the triazolo ring.
Indole derivatives: While structurally different, indole derivatives also exhibit biological activity and can be used in similar applications.
Uniqueness: 6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid (CAS: 842954-97-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, antioxidant, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazole ring fused to a pyrazine structure, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrazine and triazole compounds exhibit notable antimicrobial properties. A study involving various pyrazine derivatives demonstrated significant inhibition against Mycobacterium tuberculosis, suggesting that structural modifications can enhance their efficacy against resistant strains of bacteria .
In particular, the compound under study has been linked to enhanced activity against Gram-positive and Gram-negative bacteria. For instance, molecular docking studies have shown that compounds with similar structures exhibit strong binding affinities to bacterial enzymes, which could be a mechanism for their antibacterial action .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant capacity of related compounds was evaluated using assays like DPPH and ABTS. In these studies, certain derivatives demonstrated substantial free radical scavenging abilities . While specific data on this compound's antioxidant activity is limited, its structural analogs have shown promising results.
Synthesis and Evaluation
A study synthesized various pyrazine derivatives and evaluated their biological activities. Among these compounds, those with structural similarities to this compound exhibited significant antimicrobial and antioxidant activities .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| Pyrazinamide (PZA) | High | Moderate |
| (3-Aminopyrazin-2-yl)(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)methanone | Moderate | High |
| 6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine derivatives | TBD | TBD |
Research Findings
Recent investigations into the pharmacological profiles of triazole derivatives highlight their broad-spectrum biological activities. These include anti-inflammatory and anticancer effects alongside their antimicrobial capabilities . The incorporation of triazole moieties has been shown to enhance the bioactivity of various compounds significantly.
Q & A
Q. What are the optimal synthetic routes for 6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : Start with ethyl 4-amino-3-cyano[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylate as a precursor (as demonstrated in triazolopyrazine syntheses) . Optimize reaction parameters (temperature, solvent, catalyst) using design-of-experiments (DoE) frameworks. For example, vary cyclization agents (e.g., POCl₃ for carboxylate activation) and monitor yields via HPLC. Purification via recrystallization or column chromatography is critical, given the compound’s polarity and potential byproducts .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : Use H/C NMR to confirm the triazolopyrazine core and methyl/oxo substituents. Compare chemical shifts with analogous compounds (e.g., 3-ethynyl-triazolopyridines show distinct aromatic proton signals) .
- HPLC-MS : Quantify purity (>95%) using reverse-phase HPLC with UV detection (λ = 254 nm) and confirm molecular weight via ESI-MS (expected [M+H]⁺ = 238.2).
- FT-IR : Validate carbonyl (C=O) stretching bands near 1700 cm⁻¹ and triazole ring vibrations .
Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR) in antimicrobial applications?
- Methodological Answer : Modify the carboxylate group (e.g., esterification, amidation) or the methyl substituent (e.g., halogenation). For example, replace the methyl group with trifluoromethyl (as seen in sitagliptin intermediates) to enhance lipophilicity and bioavailability . Test derivatives against Gram-positive/negative bacteria using MIC assays, referencing protocols for triazole-based antimicrobials .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated with experimental data to elucidate the reaction mechanisms of triazolopyrazine derivatives?
- Methodological Answer : Employ density functional theory (DFT) to model key intermediates (e.g., transition states during cyclization). Use software like Gaussian or ORCA to calculate activation energies and compare with experimental kinetics data. For example, ICReDD’s approach combines reaction path searches with experimental validation to identify optimal pathways . Validate computational predictions via in-situ FT-IR or NMR monitoring of reactions .
Q. What strategies are recommended for resolving contradictions in experimental data related to the compound’s reactivity or biological activity?
- Methodological Answer :
- Data Triangulation : Cross-validate results using multiple techniques (e.g., kinetic studies vs. computational modeling). For instance, discrepancies in reaction yields may arise from unaccounted side reactions, which can be identified via LC-MS or GC-MS .
- Controlled Replication : Standardize variables (e.g., solvent batch, humidity) to isolate confounding factors. Reference frameworks from contested data analysis in chemical engineering .
Q. What role do heterogeneous reaction conditions play in the scalability of synthesis, and how can they be modeled?
- Methodological Answer : Use computational fluid dynamics (CFD) to simulate mass/heat transfer in batch reactors. For example, model the impact of stirring rates on carboxylate intermediate dispersion. Optimize catalyst loading (e.g., Pd/C for hydrogenation steps) using response surface methodology (RSM) . Scale-up protocols should align with CRDC guidelines for reactor design and process control .
Q. How can AI-driven platforms like COMSOL Multiphysics enhance the prediction of physicochemical properties or reaction outcomes for this compound?
- Methodological Answer : Train machine learning models on existing datasets (e.g., solubility, melting points of triazolopyrazines) to predict properties like logP or thermal stability. Integrate AI with multiphysics simulations to optimize solvent selection or crystallization conditions. For instance, AI-guided parameter tuning reduced reaction optimization time by 40% in ICReDD case studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
